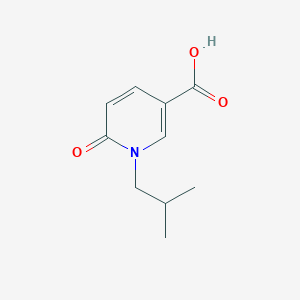
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
The compound “1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a pyridine derivative. Pyridines are aromatic six-membered rings with one nitrogen atom, and they are widely used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would include a six-membered pyridine ring, a carboxylic acid group, and a 2-methylpropyl group attached to the pyridine ring. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyridine ring and the carboxylic acid group. Pyridines can undergo electrophilic substitution reactions, while carboxylic acids can participate in various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Antibacterial and Antifungal Applications
Bacterial and fungal infections pose significant health risks, and the search for new antimicrobial agents is ongoing. Compounds like 1-isobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied for their potential to inhibit the growth of harmful microorganisms. For instance, derivatives of this compound have shown efficacy in causing G1 cell cycle arrest and inducing apoptotic changes in microbial cells, which could be leveraged to develop new antibacterial and antifungal medications .
Anti-inflammatory and Immunomodulatory Effects
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. Research has indicated that secondary metabolites from bacteria, which may include pyridine derivatives, possess anti-inflammatory properties. These compounds can modulate the immune system’s response, potentially leading to new treatments for autoimmune diseases and allergies .
Cancer Therapeutics
The fight against cancer continues to be a major area of medical research. Certain pyridine derivatives have been identified to have anticancer properties, such as inducing apoptosis in cancer cells. The molecular diversity of these compounds allows them to target specific pathways involved in cancer cell proliferation and survival .
Future Directions
properties
IUPAC Name |
1-(2-methylpropyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUGXMCFFOOGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



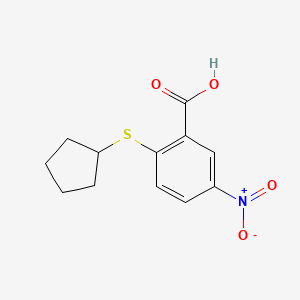
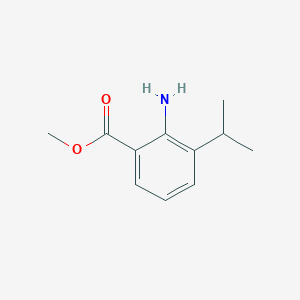
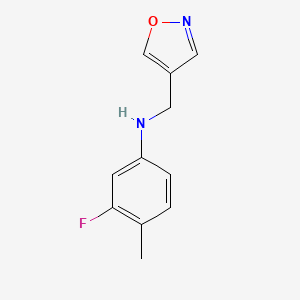
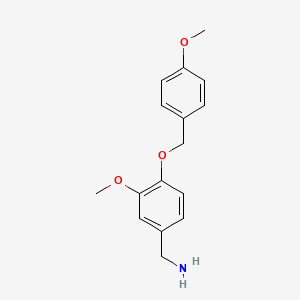

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
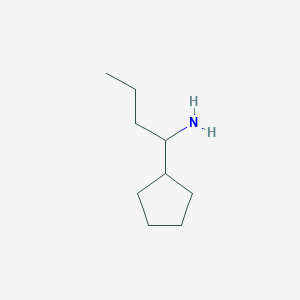

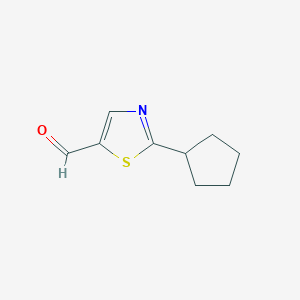
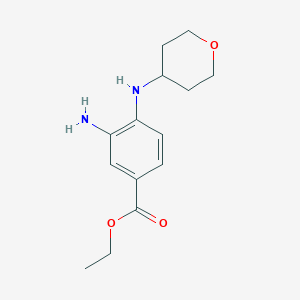
![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
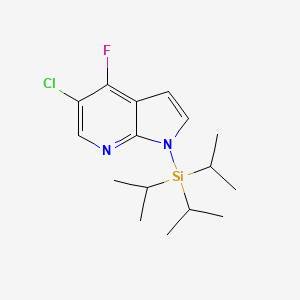
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)